Lawinal
Overview
Description
Lawinal, systematically known as (2S)-5,7-dihydroxy-6-methyl-4-oxo-2-phenylchromane-8-carbaldehyde, is a natural flavonoid compound. It is isolated from the Desmos genus, which belongs to the Annonaceae family. This compound is known for its diverse biological activities, including anti-bacterial, anti-malarial, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lawinal can be synthesized through various chemical reactions involving the appropriate precursors. The synthetic route typically involves the condensation of a phenylchromane derivative with a suitable aldehyde under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired stereochemistry and yield .
Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of the compound from natural sources, such as the twigs of Desmos species. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Lawinal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or aldehyde groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted flavonoid derivatives .
Scientific Research Applications
Lawinal has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reaction mechanisms.
Medicine: Due to its biological activities, this compound is studied for its potential therapeutic applications in treating infections and diseases.
Mechanism of Action
The mechanism of action of lawinal involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting Enzymes: this compound inhibits enzymes such as glucosidase and lipoxygenase, which are involved in metabolic pathways.
Antioxidant Activity: It acts as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
Anti-inflammatory Effects: this compound reduces inflammation by modulating signaling pathways involved in the inflammatory response.
Comparison with Similar Compounds
Lawinal is compared with other similar flavonoid compounds, such as:
Quercetin: Both this compound and quercetin exhibit antioxidant and anti-inflammatory properties, but this compound has a unique aldehyde group that contributes to its distinct biological activities.
Kaempferol: Similar to this compound, kaempferol has anti-cancer and anti-inflammatory effects, but this compound’s specific structure allows for different enzyme inhibition profiles.
Properties
IUPAC Name |
(2S)-5,7-dihydroxy-6-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-8-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-9-15(20)11(8-18)17-14(16(9)21)12(19)7-13(22-17)10-5-3-2-4-6-10/h2-6,8,13,20-21H,7H2,1H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONESXBRHUWVWFD-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=CC=C3)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=CC=C3)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971119 | |
Record name | 5,7-Dihydroxy-6-methyl-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55743-09-4 | |
Record name | Lawinal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055743094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dihydroxy-6-methyl-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.